molecular formula C18H10FN3O4 B2466723 3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one CAS No. 1081142-70-2

3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one

カタログ番号: B2466723
CAS番号: 1081142-70-2
分子量: 351.293
InChIキー: IPFRMKPJHHIYCX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a 6-fluoroquinolin-4(1H)-one core linked to a 1,2,4-oxadiazole ring substituted with a benzo[d][1,3]dioxol-5-yl group. The 1,2,4-oxadiazole moiety contributes to metabolic stability, while the benzodioxole group may influence lipophilicity and pharmacokinetic properties.

特性

IUPAC Name

3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10FN3O4/c19-10-2-3-13-11(6-10)16(23)12(7-20-13)18-21-17(22-26-18)9-1-4-14-15(5-9)25-8-24-14/h1-7H,8H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFRMKPJHHIYCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CNC5=C(C4=O)C=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d][1,3]dioxole intermediate, which is then subjected to various chemical transformations to introduce the 1,2,4-oxadiazole and fluoroquinolinone functionalities. Common reagents used in these reactions include sodium hydride, piperidine hydrochloride, and ethanol .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction can produce hydroquinolinone analogs.

科学的研究の応用

3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antitumor agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in disease progression, leading to therapeutic effects. For example, it may induce apoptosis in cancer cells by targeting specific signaling pathways .

類似化合物との比較

Structural Analogues and Key Features

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name Core Structure Substituents/R-Groups Key Features Reference
Target Compound 6-fluoroquinolin-4(1H)-one 1,2,4-oxadiazole + benzodioxolyl Fluorine enhances electronic effects; oxadiazole improves metabolic stability.
3-(((4-((4-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-2-yl)amino)phenyl)thio)methyl)quinolin-2(1H)-one (31a) Quinolin-2(1H)-one Pyrimidine + benzodioxolyl + thioether linker Lacks fluorine; thioether linker may increase flexibility. Melting point: 567–570 K .
3-[1-acetyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenylquinolin-2(1H)-one Quinolin-2(1H)-one Pyrazole + chloro + phenyl Chlorine substituents increase steric bulk; acetyl group may affect solubility.
Diethyl 4-(1-(benzo[d][1,3]dioxol-5-yl)propan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (B9) Dihydropyridine Benzodioxolyl + ester groups Ester groups enhance hydrophilicity; lower synthetic yield (50%) .
2-(2H-1,3-Benzodioxol-5-yl)-1-methyl-1,4-dihydroquinolin-4-one Quinolin-4-one Methyl + benzodioxolyl Methyl at position 1 reduces hydrogen-bonding potential compared to fluoro analogs.

Substituent Effects on Physicochemical Properties

  • Fluorine vs. Chlorine/Methoxy : The 6-fluoro group in the target compound likely increases polarity and electron-withdrawing effects compared to 6-chloro (31b, 526–529 K) or 6-methoxy (31c, 515–518 K) derivatives . Fluorine’s smaller size may also improve target binding precision.
  • Heterocyclic Linkers: The 1,2,4-oxadiazole in the target compound contrasts with thioether (31a) or pyrazole () linkers. Oxadiazoles are known for metabolic resistance, whereas thioethers may introduce redox-sensitive properties .
  • Synthetic Yields : The target compound’s synthesis (if similar to B9) might achieve moderate yields (~50–70%), comparable to benzodioxolyl-containing analogs purified via HPLC (e.g., 95% purity in ) .

生物活性

The compound 3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one is a synthetic derivative that combines the structural motifs of benzo[d][1,3]dioxole and quinoline. These structural features are known for their diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure

The molecular formula of the compound is C19H13N3O5C_{19}H_{13}N_3O_5 with a molecular weight of approximately 363.3236 g/mol. The structure consists of a quinoline core substituted with a benzo[d][1,3]dioxole moiety and an oxadiazole ring , which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The following key findings summarize its biological activities:

  • Cytotoxicity Against Cancer Cell Lines :
    • The compound demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). In comparative studies, it showed lower IC50 values than standard chemotherapeutic agents like doxorubicin, indicating potent anticancer activity .
  • Mechanisms of Action :
    • The anticancer mechanisms were investigated through several assays:
      • EGFR Inhibition : The compound was found to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers.
      • Apoptosis Induction : Flow cytometry analysis using annexin V-FITC indicated that the compound promotes apoptosis in cancer cells.
      • Cell Cycle Arrest : Analysis revealed that treatment with the compound led to cell cycle arrest at specific phases, contributing to its antiproliferative effects.
      • Mitochondrial Pathway Activation : The expression levels of pro-apoptotic protein Bax increased while anti-apoptotic protein Bcl-2 decreased upon treatment, suggesting activation of the mitochondrial apoptosis pathway .

Structure-Activity Relationship (SAR)

The presence of specific functional groups within the compound has been correlated with its biological activity:

  • The benzo[d][1,3]dioxole moiety enhances lipophilicity and facilitates interaction with cellular targets.
  • The oxadiazole ring contributes to increased bioactivity through potential interactions with nucleophilic sites in proteins.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)Comparison DrugIC50 (µM)
3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-oneHepG22.38Doxorubicin7.46
HCT1161.54Doxorubicin8.29
MCF-74.52Doxorubicin4.56

Case Studies

A notable case study involved the synthesis and evaluation of derivatives containing the benzo[d][1,3]dioxole structure. These derivatives were assessed for their anticancer properties using similar methodologies as described above. Results indicated that modifications to the dioxole ring could lead to enhanced activity and selectivity against cancer cells while minimizing toxicity to normal cells .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。